Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C13H15N3O3 and its molecular weight is 261.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
π-Hole Tetrel Bonding Interactions : Ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate derivatives have been synthesized and characterized, revealing self-assembled dimers in the solid state through O⋯π-hole tetrel bonding interactions. These findings are supported by Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules (Ahmed et al., 2020).
Coupling Reagent for Peptide Synthesis : A novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt), was designed and synthesized for application in solid-phase peptide synthesis using Fmoc chemistry. It demonstrates high coupling efficiency and allows for real-time monitoring of each coupling cycle (Jiang et al., 1998).
Biological Evaluation
Anticancer Activity : Derivatives of this compound were evaluated for their anticancer activity against a panel of 60 cell lines derived from nine cancer types. The study found that some compounds showed potential anticancer activity, indicating their usefulness in drug discovery (Bekircan et al., 2008).
Antioxidant Activity : The synthesis and antioxidant activity of new 1,4-disubstituted 1,2,3-triazoles were explored. These compounds, derived from natural products and ethyl 2-azidoacetate, showed moderate antioxidant activity, with some exhibiting significant antioxidant capacity. This study opens new possibilities for developing antioxidant agents (Lima et al., 2021).
Chemical Reactivity and Mechanistic Insights
- Molecular and Electronic Analysis : A detailed study on the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors was conducted. This study provides insights into the molecular stability, conformational analyses, and molecular docking studies, highlighting the potential anti-cancer activity of these compounds (Karayel, 2021).
Properties
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]triazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-19-13(17)12-9-16(15-14-12)8-10-4-6-11(18-2)7-5-10/h4-7,9H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLGXZVEAIOPJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513439 | |
Record name | Ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81581-05-7 | |
Record name | Ethyl 1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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